molecular formula C14H22N4O3S B2958631 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide CAS No. 2034258-58-5

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide

Cat. No.: B2958631
CAS No.: 2034258-58-5
M. Wt: 326.42
InChI Key: ACTOYRCIOCRKGV-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazolo[1,5-a]pyridine moiety, and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the carboxamide: This final step involves the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core structure and have similar biological activities.

    Piperidine carboxamides: These compounds share the piperidine ring and carboxamide functional group, making them structurally similar.

Uniqueness

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOYRCIOCRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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